1-Cyclobutylprop-2-yn-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-2-7(8)6-4-3-5-6/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSNECIDHOEMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclobutylprop 2 Yn 1 One
Established Synthetic Routes
Established methods for the synthesis of 1-cyclobutylprop-2-yn-1-one primarily revolve around the formation of the ketone from a suitable cyclobutane-derived carboxylic acid derivative.
Grignard Reagent-Mediated Coupling Reactions
A prominent and effective method for the synthesis of this compound involves the use of a Grignard reagent to introduce the propargyl group. This approach is favored for its reliability and the commercial availability of the necessary starting materials.
A well-documented route for the preparation of ketones from carboxylic acid derivatives without the common problem of over-addition to form a tertiary alcohol is the use of N-methoxy-N-methylamides, also known as Weinreb amides. In the context of this compound synthesis, this involves the reaction of N-methoxy-N-methylcyclobutanecarboxamide with a suitable alkynyl Grignard reagent.
Specifically, the synthesis commences with the treatment of N-methoxy-N-methylcyclobutanecarboxamide with ethynylmagnesium bromide. google.comgoogle.com The reaction proceeds via a stable chelated intermediate formed between the magnesium of the Grignard reagent and the methoxy (B1213986) and carbonyl oxygen atoms of the Weinreb amide. This intermediate is stable at low temperatures and does not readily collapse until acidic workup, which prevents the second addition of the Grignard reagent. Subsequent hydrolysis of this intermediate furnishes the desired this compound. A patent for related compounds demonstrates this transformation, where a solution of a substituted N-methoxy-N-methylcyclobutanecarboxamide in tetrahydrofuran (B95107) is treated with ethynylmagnesium bromide at low temperatures. google.comgoogle.com
Interactive Data Table: Synthesis of a this compound Analogue via Grignard Reaction
| Reactant 1 | Reactant 2 | Solvent | Initial Temperature (°C) | Final Temperature | Product |
| 3-(Benzyloxy)-N-methoxy-N-methylcyclobutanecarboxamide | Ethynylmagnesium bromide (0.5 M in THF) | Tetrahydrofuran (THF) | -78 | Ambient | 1-[3-(Benzyloxy)cyclobutyl]prop-2-yn-1-one |
This table is based on the synthesis of a substituted analogue as described in the provided literature. google.comgoogle.com
The success and efficiency of the Grignard reaction on Weinreb amides are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the nature of the Grignard reagent.
Temperature: The initial addition of the Grignard reagent to the Weinreb amide is typically carried out at low temperatures, such as -78 °C, to ensure the stability of the tetrahedral intermediate and prevent side reactions. google.comgoogle.com After the initial addition, the reaction is often allowed to warm to ambient temperature to ensure completion. google.comgoogle.com Studies on similar Grignard reactions with Weinreb amides have shown that while the reaction can proceed at higher temperatures, it may increase the risk of side product formation. rsc.org
Solvent: Anhydrous ethereal solvents are crucial for the formation and reaction of Grignard reagents. Tetrahydrofuran (THF) is a commonly used solvent for these reactions as it effectively solvates the magnesium species. google.comgoogle.comsigmaaldrich.com The use of a suitable solvent is critical to maintain the solubility of the reactants and intermediates and to stabilize the Grignard reagent. sigmaaldrich.com
Grignard Reagent: The concentration and stoichiometry of the Grignard reagent are also important factors. A slight excess of the Grignard reagent is often used to ensure complete conversion of the Weinreb amide. google.comgoogle.com The purity and activity of the magnesium used to prepare the Grignard reagent can also impact the reaction's success.
Interactive Data Table: General Optimization Parameters for Grignard Reactions on Weinreb Amides
| Parameter | Typical Condition | Rationale |
| Temperature | -78 °C to Room Temperature | Low initial temperature stabilizes the tetrahedral intermediate, preventing over-addition. Warming ensures reaction completion. google.comgoogle.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Effectively solvates and stabilizes the Grignard reagent. sigmaaldrich.com |
| Stoichiometry | Slight excess of Grignard reagent | Drives the reaction to completion. google.comgoogle.com |
Alternative Approaches to Propargyl Ketones
While the Grignard reaction with Weinreb amides is a robust method, other synthetic strategies can be envisioned for the formation of propargyl ketones like this compound.
One alternative involves the oxidation of the corresponding secondary propargylic alcohol. This two-step approach would first require the synthesis of 1-cyclobutyl-1-hydroxyprop-2-yne, which could be achieved by reacting cyclobutanecarbaldehyde with ethynylmagnesium bromide. The resulting secondary alcohol could then be oxidized to the target ketone using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. georgiasouthern.edu
Another potential route is the direct coupling of a cyclobutanecarboxylic acid derivative, such as an acyl chloride (cyclobutanecarbonyl chloride), with an organometallic reagent like a lithium or copper acetylide. However, these reactions can be more prone to side reactions compared to the Weinreb amide approach.
More contemporary methods for the synthesis of β-alkynyl ketones include copper-catalyzed reactions of propargylic alcohols with enamides or iron-catalyzed substitution reactions of propargylic acetates with enoxysilanes. doi.orgorganic-chemistry.org These methods, while not explicitly demonstrated for this compound, represent plausible alternative pathways that could be adapted for its synthesis.
Stereoselective Synthesis Considerations
For substituted cyclobutane (B1203170) rings, the control of stereochemistry is a critical aspect of the synthesis. While the parent this compound is achiral, the principles of stereoselective synthesis become paramount when substituents are present on the cyclobutane ring.
Control over Cis/Trans Isomerism in Precursors
The stereochemistry of a substituted this compound would be dictated by the stereochemistry of the cyclobutane precursor, for instance, a substituted cyclobutanecarboxylic acid or its corresponding Weinreb amide. The control of cis/trans isomerism in the synthesis of substituted cyclobutanes is a well-studied area.
For example, in the synthesis of 1,3-disubstituted cyclobutanes, the relative stereochemistry can often be controlled by the choice of reaction conditions and reagents. Diastereoselective reductions or hydrogenations of cyclobutylidene derivatives can lead to a predominance of one isomer. acs.org For instance, the hydrogenation of an exocyclic double bond on a cyclobutane ring can be influenced by the steric bulk of existing substituents, leading to a preferential delivery of hydrogen from the less hindered face. acs.org
Furthermore, thermodynamic equilibration can be employed to enrich the more stable isomer. Treating a mixture of cis and trans isomers with a base can lead to the epimerization of an acidic proton adjacent to a carbonyl group, ultimately favoring the thermodynamically more stable product. nih.gov The fluxional nature of the cyclobutane ring means that the relative stability of cis and trans isomers can be influenced by the nature and position of the substituents. acs.org
The stereochemical outcome of reactions such as [2+2] cycloadditions, a common method for forming cyclobutane rings, is also highly dependent on the reaction conditions and the nature of the reacting partners. harvard.edumdpi.com Careful selection of the synthetic route to the cyclobutane precursor is therefore essential for controlling the final stereochemistry of a substituted this compound.
Development of Enantioselective Pathways to Optically Active Cyclobutyl Analogs
The development of enantioselective methods to access chiral cyclobutane derivatives is an area of significant research interest. While a specific enantioselective synthesis for this compound is not widely reported, related research on cyclobutyl ketones provides insight into potential strategies.
One notable approach involves the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones using a chiral transient directing group. echemi.com This method has been successfully applied to the synthesis of chiral trisubstituted cyclobutanes from monosubstituted precursors, demonstrating its utility in creating structurally complex and optically active cyclobutane-containing molecules. echemi.com The use of an electron-deficient pyridone ligand was found to be critical for achieving high enantioselectivity. echemi.com Interestingly, the enantioselectivity could be reversed by employing different silver salts. echemi.com
Another strategy focuses on the enantioselective amination of acyclic branched α-alkynyl ketones through chiral phosphoric acid catalysis, which could potentially be adapted for cyclobutyl systems. dss.go.th These approaches highlight the potential for developing synthetic routes to enantiomerically enriched analogs of this compound.
Novel Synthetic Strategies for Alkynyl Ketone Scaffolds
Beyond the traditional Grignard approach, several novel strategies for the synthesis of alkynyl ketones have emerged, which could be applicable to the formation of this compound and its derivatives.
A deacylative alkynylation of unstrained ketones has been developed using dual nickel/photoredox catalysis. evitachem.com This method allows for the synthesis of a wide range of alkyl-tethered alkynes from cyclic ketones. evitachem.com The reaction proceeds under mild conditions with high regioselectivity and broad substrate scope, offering a modern alternative for C(sp³)–C(sp) bond formation. evitachem.com
Another innovative approach is the palladium/light-induced three-component coupling reaction of iodoalkanes, carbon monoxide, and terminal alkynes. sigmaaldrich.com This photocatalytic method provides a direct route to alkyl alkynyl ketones. sigmaaldrich.com
Furthermore, copper-catalyzed methods have been developed for synthesizing β-alkynyl ketones from propargylic alcohols and enamides, offering an atom-economical alternative to the classic Nicholas reaction. oup.com Radical cyclization of alkynyl aryl ketones has also been explored for the synthesis of various heterocyclic structures. google.com
These novel strategies represent the forefront of synthetic organic chemistry and offer promising avenues for the efficient and versatile construction of alkynyl ketone scaffolds, including this compound.
Reactivity and Mechanistic Studies of 1 Cyclobutylprop 2 Yn 1 One
Reactions at the Carbonyl Group
The carbonyl group in ynones is a primary site for nucleophilic attack. Due to the electron-withdrawing effect of the adjacent alkyne, the carbonyl carbon of 1-cyclobutylprop-2-yn-1-one is highly electrophilic. This facilitates a range of addition reactions.
One of the fundamental reactions at the carbonyl group of ynones is the addition of organometallic reagents. For instance, the synthesis of ynones often involves the reaction of an acyl chloride with a terminal alkyne, but an alternative approach involves the addition of an alkynyl nucleophile to an aldehyde followed by oxidation. wikipedia.org The reverse, the addition of a nucleophile to the ynone carbonyl, is also a common transformation.
In a study on the lanthanum tricyanide-catalyzed benzoin-type reaction, various ketones, including ynones, were shown to be competent coupling partners. nih.gov While a direct example with this compound is not provided, the study demonstrates that ynones can undergo nucleophilic addition at the carbonyl group. For example, an ynone successfully coupled with an acyl silane (B1218182) to afford the corresponding silyloxyketone, with no competing conjugate addition observed. nih.gov This suggests that this compound could likely participate in similar transformations.
The reactivity of the ketone can also be influenced by the cyclobutyl group. Studies on cyclobutyl phenyl ketone have shown it can be used as an intermediate in the synthesis of various compounds through reactions like reduction, oxidation, and nucleophilic substitution. rsc.org
Transformations Involving the Alkyne Moiety
The alkyne functionality in this compound is activated by the adjacent carbonyl group, making it susceptible to a variety of addition and cyclization reactions.
Hydration and Hydroamination Reactions
Hydration: The addition of water across the triple bond of ynones, known as hydration, can lead to the formation of 1,3-dicarbonyl compounds. While uncatalyzed hydration can occur, it often suffers from low yields and side reactions. nih.gov Gold catalysts have been shown to be highly effective for the regioselective hydration of ynones, affording 1,3-diketones in high yields under mild conditions. rsc.org Although a specific example for this compound is not detailed, the general applicability of this methodology to a wide range of ynones suggests its potential utility. rsc.org
Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is a powerful method for synthesizing nitrogen-containing compounds. Ynones are excellent substrates for hydroamination reactions, which can be catalyzed by various metals or proceed under metal-free conditions. nih.govacs.orggoogle.com A study on the reductive hydroamination of ynones demonstrated the synthesis of β-aminoketones under mild, metal-free conditions with a broad substrate scope. nih.gov Intramolecular hydroamination of ynone-tethered sulfonamides has also been reported to proceed without a reagent to form quinolones. organic-chemistry.orgrsc.org While a direct example with this compound is not available, the reaction of a cyclobutyl-substituted alkynyl ketone with 2H-azirines in the presence of a Zn-ProPhenol catalyst has been reported to produce chiral aziridines in high yield. rsc.org This highlights the feasibility of hydroamination-type reactions on ynones bearing a cyclobutyl group.
Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)
Ynones are versatile partners in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems. numberanalytics.com
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions of enones with alkenes are well-established for forming cyclobutane (B1203170) rings. wikipedia.org While less common for ynones, catalytic intermolecular [2+2] cycloadditions of terminal alkynes with electron-deficient alkenes have been achieved using rhodium catalysts, yielding cyclobutenes with high regioselectivity. organic-chemistry.org Furthermore, Lewis base-catalyzed [2+2] annulation reactions of alkynyl ketones with N-tosylimines have been shown to produce tetrasubstituted azetidines. organic-chemistry.org These methodologies suggest that this compound could potentially undergo [2+2] cycloadditions with suitable reaction partners.
[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a cornerstone of ynone chemistry for the synthesis of five-membered heterocycles. numberanalytics.com Ynones readily react with various dipoles such as azides, nitrones, and nitrile oxides. nih.govnumberanalytics.com A notable example is the reaction of ynones with azides to form triazoles or, under different conditions, isoxazoles. mdpi.comnih.gov Phosphine-catalyzed [3+2] cycloaddition of ynones with benzylidenepyrazolones has also been developed to construct spiro-cyclopentanone pyrazolones. researchgate.net These examples underscore the potential of this compound to serve as a dipolarophile in the synthesis of complex heterocyclic systems.
Cyclization Reactions
The dual functionality of ynones makes them ideal substrates for a variety of cyclization reactions, often leading to the formation of heterocyclic compounds.
Formation of Nitrogen-Containing Heterocycles (e.g., Isoxazole (B147169) Derivatives)
The synthesis of isoxazoles from ynones is a well-documented and synthetically valuable transformation. nanobioletters.comcore.ac.ukbeilstein-journals.org One common method involves the reaction of an ynone with hydroxylamine (B1172632) or its derivatives. nanobioletters.comcore.ac.uk An alternative and direct approach involves the reaction of ynones with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. nih.govmdpi.com
A detailed study on the reaction of CF3-ynones with sodium azide demonstrated that the reaction can be switched to selectively produce either triazoles or isoxazoles by controlling the acidity of the medium. mdpi.comnih.gov The formation of isoxazoles was favored under acidic conditions. mdpi.comnih.gov The proposed mechanism involves the formation of a vinyl azide intermediate, which then undergoes cyclization. The regioselectivity of the cyclization determines the final product.
While a specific protocol for this compound is not provided in the reviewed literature, the general principles of isoxazole synthesis from ynones are well-established and likely applicable. The electronic and steric properties of the cyclobutyl group would be expected to influence the reaction rate and potentially the regioselectivity of the cyclization.
A study on the synthesis of 3,5-disubstituted isoxazoles from ynones and trimethylsilylazide under catalyst-free conditions highlights the versatility of this transformation with various functional groups. nih.gov
Intramolecular Cyclization Pathways
Ynones tethered to other functional groups can undergo intramolecular cyclization to form complex polycyclic systems. For instance, visible-light-induced intramolecular charge transfer in indole-tethered ynones can initiate a radical spirocyclization. rsc.org While this specific example involves an indole (B1671886) moiety, it demonstrates the potential for intramolecular reactions of ynones.
Rhodium-catalyzed intramolecular [2+2+2] cyclizations of diynes with enones have been developed to synthesize highly substituted tricyclic core structures. nih.gov Although this involves an enone rather than an ynone as one of the reacting partners, it showcases the power of transition metal catalysis in complex cyclizations.
A study on the formal γ-C-H functionalization of cyclobutyl ketones proceeds through an intermediate bicyclo[1.1.1]pentan-2-ol, which is formed via a Norrish-Yang cyclization of the parent cyclobutyl ketone. nih.gov This highlights a potential intramolecular cyclization pathway involving the cyclobutyl ketone moiety itself, which could potentially be triggered in this compound under suitable conditions.
Metal-Catalyzed Transformations
Metal catalysts play a pivotal role in unlocking the synthetic potential of ynones, including this compound. Both Lewis acids and transition metals can activate the molecule at different sites, leading to a diverse array of chemical products.
Lewis acids are instrumental in activating the ynone system, enhancing its electrophilicity and promoting various nucleophilic additions and cycloadditions. The coordination of a Lewis acid to either the carbonyl oxygen or the alkyne π-system is a key step that governs the subsequent reaction pathway.
A variety of Lewis acids have been employed to catalyze reactions involving ynones. The choice of catalyst is crucial for controlling the selectivity and efficiency of these transformations. While specific studies on this compound are not extensively documented, the general reactivity of ynones with common Lewis acids provides a strong predictive framework.
Gold(III) chloride (AuCl3) and other gold(I/III) complexes are renowned for their high affinity for alkynes (alkynophilicity). acs.org This interaction facilitates a range of reactions, including hydration, hydroamination, and cycloadditions. In the context of ynones, gold catalysts can activate the alkyne for nucleophilic attack, sometimes leading to complex cascade reactions. acs.org
Copper(II) triflate (Cu(OTf)2) is a versatile and effective Lewis acid for activating ynones. It has been shown to catalyze Michael additions, cyclizations, and nucleophilic substitution reactions of related propargyl systems. rsc.orgsioc-journal.cn Its effectiveness stems from its ability to act as a mild Lewis acid, promoting reactions under gentle conditions. For instance, Cu(OTf)2 has been used in Ugi-type reactions and for the synthesis of quinoline (B57606) carboxylates from substrates containing ynone-like functionalities. rsc.orgrsc.org
Indium(III) chloride (InCl3) and its triflate salt (In(OTf)3) are also effective Lewis acids for transformations involving alkynes and carbonyls. rsc.org They have been utilized in cascade reactions and cycloadditions, demonstrating their capacity to promote complex bond formations. rsc.org
Other Lewis acids such as Iron(III) chloride (FeCl3) and Zinc(II) chloride (ZnCl2) are also known to promote reactions of α,β-unsaturated carbonyl compounds, including ynones, although their application may require harsher conditions compared to gold or copper catalysts.
The table below summarizes the typical transformations catalyzed by these Lewis acids on ynone substrates, which are applicable to this compound.
| Catalyst | Typical Ynone Transformations |
| AuCl3 | Hydration, Cycloadditions, Friedel-Crafts type reactions, 1,3-O-Transposition acs.org |
| Cu(OTf)2 | Michael Addition, Cyclization/Aromatization, Ugi-type Reactions rsc.orgrsc.org |
| InCl3 / In(OTf)3 | Cascade Reactions, Cycloadditions rsc.org |
| FeCl3 | Friedel-Crafts Acylation, Halogenation Reactions |
| ZnCl2 | Conjugate Addition, Aldol-type Reactions |
The mechanism of Lewis acid catalysis with ynones like this compound hinges on the initial coordination site of the catalyst. There are two primary sites for Lewis acid interaction: the lone pairs on the carbonyl oxygen and the π-electron density of the alkyne.
Carbonyl Activation: Coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity at the β-carbon, making the ynone a more potent Michael acceptor. This mode of activation is typical for reactions involving conjugate addition of nucleophiles.
Alkyne Activation: Softer, more π-acidic Lewis acids, such as gold and silver salts, preferentially coordinate to the alkyne. acs.org This η²-coordination activates the triple bond towards nucleophilic attack. The regioselectivity of the attack (at the α- or β-position) is then influenced by the electronic and steric properties of the substrate and the nature of the nucleophile.
Transition metals, particularly palladium, are fundamental to many C-C bond-forming reactions. eie.gr While the Sonogashira coupling is a classic method for synthesizing ynones from terminal alkynes and acyl chlorides, the ynone product itself can be a substrate in further coupling reactions. researchgate.neteie.gr For this compound, the terminal alkyne moiety could theoretically participate in reactions such as:
Sonogashira Coupling: Reacting with aryl or vinyl halides to extend the carbon chain, yielding a 1,4-disubstituted but-2-yne-1,4-dione derivative.
Glaser-Hay Coupling: Oxidative coupling of the terminal alkyne to form a symmetrical diyne.
Cadiot-Chodkiewicz Coupling: Coupling with a 1-haloalkyne to form an unsymmetrical diyne.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions typically involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation (in the case of Suzuki or Stille coupling) or reaction with a copper acetylide (in Sonogashira coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. umb.edu
Lewis Acid-Catalyzed Processes
Functionalization of the Cyclobutyl Ring System
The cyclobutyl ring in this compound is not merely a passive scaffold; it can be stereoselectively functionalized. Methods developed for other cyclobutyl ketones are highly relevant. A notable strategy involves a sequential C–H/C–C functionalization to create cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl aryl ketones. nih.gov
This two-step process begins with a Norrish-Yang cyclization of the cyclobutyl ketone. nih.gov This photochemical reaction forms a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium(II)-catalyzed, ligand-enabled C–C bond cleavage and functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov This sequence allows for the installation of a new functional group at the C-3 position of the cyclobutane ring with excellent cis-selectivity. nih.gov
The table below, adapted from research on cyclobutyl phenyl ketones, illustrates the scope of this functionalization, which could be applied to derivatives of this compound. nih.gov
| Entry | Coupling Partner (Iodide) | Product | Yield (%) |
| 1 | 4-Iodoanisole | cis-3-(4-methoxyphenyl)cyclobutyl ketone | 85 |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | cis-3-(4-(trifluoromethyl)phenyl)cyclobutyl ketone | 80 |
| 3 | 2-Iodothiophene | cis-3-(thiophen-2-yl)cyclobutyl ketone | 71 |
| 4 | (E)-(2-Iodovinyl)benzene | cis-3-styrylcyclobutyl ketone | 65 |
| 5 | (Iodoethynyl)trimethylsilane | cis-3-((trimethylsilyl)ethynyl)cyclobutyl ketone | 52 |
| Data derived from studies on cyclobutyl aryl ketones, demonstrating potential applicability. nih.gov |
Reaction Mechanism Elucidation
Elucidating the precise reaction mechanisms for transformations of this compound requires a combination of experimental and computational techniques. arxiv.org
Kinetic Studies: Measuring reaction rates under varying concentrations of catalyst, substrate, and other reagents can help determine the rate law and identify the rate-determining step. mdpi.com For example, kinetic studies helped suggest that the active catalyst in a bifunctional thiourea-catalyzed reaction was a monomeric species. mdpi.com
Intermediate Trapping and Characterization: Isolating or detecting reaction intermediates through techniques like NMR spectroscopy at low temperatures or by using trapping agents can provide direct evidence for a proposed pathway. acs.org
Isotope Labeling Studies: Using isotopically labeled substrates (e.g., with ¹³C or ²H) allows for the tracking of atoms throughout a reaction, providing insight into bond-forming and bond-breaking steps.
Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for mapping potential energy surfaces, calculating activation barriers, and visualizing transition state geometries. ub.edu For instance, DFT calculations were used to understand the regioselectivity in gold-catalyzed reactions of ynone-tethered indoles, showing how catalyst coordination influences the reaction outcome. acs.org
In-situ Spectroscopy: Techniques like ReactIR or in-situ NMR can monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress.
A proposed mechanism for a phosphine-catalyzed annulation reaction of an ynone involves the initial nucleophilic attack of the phosphine (B1218219) on the ynone to form a zwitterionic intermediate. mdpi.com This intermediate then undergoes further steps like proton transfer and conjugate addition to deliver the final product. mdpi.com Similar detailed mechanistic investigations would be necessary to fully understand the rich reactivity of this compound in its various metal-catalyzed transformations.
Kinetic Studies and Reaction Profiling
There is no publicly available information regarding the kinetic studies and reaction profiling of this compound. Research detailing the rate of its reactions, the order of reaction with respect to various reactants, or the influence of temperature and concentration on reaction rates could not be located. Therefore, no data tables on these aspects can be generated.
Identification of Intermediates and Transition States
Specific studies aimed at the identification and characterization of intermediates and transition states in reactions involving this compound are not present in the available literature. While it is a reactant in the synthesis of other compounds, the mechanistic pathways, including the transient species formed during these reactions, have not been a subject of detailed investigation. google.comgoogle.comgoogle.com Without experimental or computational data, a discussion on the specific intermediates and transition states is purely speculative and would not meet the standards of a scientifically accurate article.
Applications in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecule Construction
The inherent reactivity of the ynone functionality in 1-Cyclobutylprop-2-yn-1-one allows it to participate in a wide array of chemical transformations. The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack and cycloaddition reactions, making it a powerful tool for synthetic chemists. numberanalytics.com
Synthesis of Novel Carbocyclic Ring Systems
While specific examples detailing the use of this compound in the synthesis of novel carbocyclic ring systems are not extensively documented in publicly available literature, the general reactivity of ynones suggests several potential pathways. Ynones are known to undergo various cycloaddition reactions that lead to the formation of carbocycles. numberanalytics.com For instance, the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for constructing cyclopentenones. Although not specifically demonstrated for this compound, its ynone structure makes it a plausible substrate for such transformations, which would lead to the formation of bicyclic systems containing a cyclobutane (B1203170) and a cyclopentenone ring.
Furthermore, ynones can act as dienophiles in Diels-Alder reactions, reacting with dienes to yield cyclohexenone derivatives. numberanalytics.com The reaction of this compound with a suitable diene could provide access to complex bicyclic or spirocyclic carbocyclic frameworks incorporating the cyclobutane moiety. The strain within the cyclobutane ring may also influence the stereochemical outcome of such cycloadditions.
Ring-expansion strategies involving ynones and cyclic β-dicarbonyls have also been developed for the synthesis of medium-sized carbocycles. acs.orgrsc.orgrsc.org These methods could potentially be adapted to use this compound to construct larger ring systems fused to the cyclobutane core.
Assembly of Diverse Heterocyclic Frameworks
The application of this compound and its derivatives in the synthesis of heterocyclic frameworks is more explicitly documented, particularly in the patent literature for the preparation of biologically active molecules.
A significant example is the synthesis of isoxazole (B147169) derivatives. A patent for the synthesis of Janus kinase (JAK) inhibitors describes the reaction of 1-[3-(benzyloxy)cyclobutyl]prop-2-yn-1-one, a derivative of the title compound, with hydroxylamine (B1172632) hydrochloride. rsc.org This reaction proceeds via a condensation and subsequent intramolecular cyclization to afford cis- and trans-3-[3-(benzyloxy)cyclobutyl]isoxazole. rsc.org This transformation highlights the utility of the ynone as a precursor to five-membered aromatic heterocycles.
Ynones are generally recognized as excellent precursors for a variety of heterocycles. numberanalytics.comresearchgate.net They can react with a range of dinucleophiles to construct different ring systems. For example, reaction with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines. The electrophilic nature of both the carbonyl carbon and the alkyne carbons allows for sequential nucleophilic attacks to build these heterocyclic scaffolds. numberanalytics.com
The following table summarizes the synthesis of a heterocyclic system from a derivative of this compound:
| Starting Material | Reagent | Product | Application | Reference |
| 1-[3-(Benzyloxy)cyclobutyl]prop-2-yn-1-one | Hydroxylamine hydrochloride, Sodium carbonate | cis- and trans-3-[3-(Benzyloxy)cyclobutyl]isoxazole | Intermediate for JAK inhibitors | rsc.org |
Contribution to the Synthesis of Biologically Relevant Scaffolds
The cyclobutane motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. rsc.orglifechemicals.comnih.govresearchgate.netru.nl Its three-dimensional nature and conformational rigidity can lead to improved pharmacological properties such as metabolic stability and binding affinity. nih.govru.nlnih.gov Consequently, building blocks like this compound, which allow for the introduction of this moiety into larger molecules, are of significant interest.
Precursor for Pharmacophore Development
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The ability of this compound to serve as a precursor for various heterocyclic systems makes it a valuable tool in pharmacophore development.
The synthesis of isoxazoles, as mentioned previously, is a prime example. The resulting cyclobutyl-substituted isoxazole can be a key component of a larger molecule designed to interact with a biological target. The cyclobutane ring itself can occupy a specific hydrophobic pocket in a protein, while the isoxazole can participate in hydrogen bonding or other polar interactions. nih.govru.nl The versatility of ynone chemistry allows for the facile generation of a library of related compounds with different substitution patterns, which is a crucial step in optimizing lead compounds in drug discovery.
Role in the Synthesis of Enzyme Inhibitor Analogs
The most prominent documented application of this compound is in the synthesis of Janus kinase (JAK) inhibitor analogs. google.comgoogle.com JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, and their inhibitors are used in the treatment of autoimmune diseases and cancer.
In this context, this compound serves as a key intermediate. The synthesis of complex heterocyclic systems, which form the core of the final JAK inhibitors, often starts from this building block. The cyclobutane moiety is a recurring feature in a number of patented JAK inhibitors, suggesting its importance for their biological activity. google.comgoogle.com The ability to synthesize a variety of analogs by modifying the reactions of the ynone functionality allows for the fine-tuning of the inhibitor's potency and selectivity.
The following table provides examples of enzyme inhibitors whose synthesis involves intermediates derived from cyclobutyl-containing ynones:
| Enzyme Target | Inhibitor Class | Role of Cyclobutyl Ynone Intermediate | Reference |
| Janus Kinase (JAK) | Azetidine (B1206935) and cyclobutane derivatives | Synthesis of the core heterocyclic scaffold | google.comgoogle.com |
Integration into Total Synthesis Campaigns
While there are no specific reports of the integration of this compound into the total synthesis of a natural product, its potential in this area is significant. The construction of complex natural products often relies on the use of versatile building blocks that can be elaborated into intricate molecular architectures. rsc.orgresearchgate.net
The presence of both a cyclobutane ring and a ynone functionality in a single molecule offers multiple strategic advantages. The ynone can be used to construct key carbocyclic or heterocyclic rings through cycloaddition or condensation reactions early in a synthetic sequence. The cyclobutane ring can be carried through the synthesis to be a part of the final target, or it could be used in ring-expansion or rearrangement reactions to form larger, more complex ring systems.
The total synthesis of various natural products containing cyclobutane moieties has been a subject of considerable interest, often requiring innovative synthetic strategies to construct the strained four-membered ring. acs.orgresearchgate.net The availability of this compound as a starting material could potentially simplify synthetic routes to such targets by providing the cyclobutane ring at the outset.
Strategy for Constructing Key Natural Product Intermediates
While direct total syntheses of natural products employing this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in various complex bioactive molecules. The reactivity of the acetylenic ketone functionality makes it an ideal precursor for the construction of heterocyclic systems, which are common cores in many natural products.
A prominent strategy involves the reaction of the ynone with hydrazine (B178648) or its derivatives to form pyrazoles. This transformation is a key step in the synthesis of a variety of substituted pyrazoles, which are scaffolds for numerous pharmacologically active compounds. For instance, a substituted version of this compound, namely 1-[3-(benzyloxy)cyclobutyl]prop-2-yn-1-one, has been utilized as a crucial intermediate in the synthesis of Janus Kinase (JAK) inhibitors. google.comgoogle.comgoogleapis.com The synthesis proceeds by reacting the ynone with a substituted hydrazine to construct the core pyrazole (B372694) ring, which is central to the biological activity of the final molecule. google.com
The general reactivity of α,β-acetylenic ketones as versatile intermediates has been widely recognized in the synthesis of natural products and bioactive compounds. rsc.org Their ability to undergo reactions such as Michael additions and cycloadditions allows for the formation of a wide array of structural motifs. rsc.org This highlights the potential of this compound as a starting material for the stereocontrolled synthesis of complex intermediates for natural products that contain the cyclobutane ring, a structural feature that can impart unique conformational constraints. nih.gov
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₈O | americanelements.com |
| Molecular Weight | 108.14 g/mol | americanelements.com |
| CAS Number | 1466042-76-1 | americanelements.com |
| Appearance | Liquid | americanelements.com |
| IUPAC Name | This compound | americanelements.com |
Enabling Access to Structurally Complex Analogs
The cyclobutane moiety of this compound is of significant interest in medicinal chemistry. The incorporation of a cyclobutane ring can enhance the pharmacological properties of a drug candidate, such as its metabolic stability and binding affinity, by introducing conformational rigidity. nih.gov The use of this compound and its derivatives provides a direct route to introduce this valuable structural motif into complex molecules.
The synthesis of Janus Kinase (JAK) inhibitors serves as a prime example of how this compound can be used to generate structurally complex analogs of bioactive compounds. google.comgoogle.comnih.govgoogle.com In these syntheses, the cyclobutyl group is strategically placed to interact with the active site of the enzyme. The acetylenic ketone functionality allows for the construction of a pyrazolopyrimidine core, which is a common feature in many kinase inhibitors. google.com
The general synthetic utility of cyclobutyl ketones in accessing cis-1,3-difunctionalized cyclobutanes further underscores the importance of this compound as a building block. nih.gov These 1,3-disubstituted cyclobutanes can act as conformationally restricted bioisosteres for more flexible alkyl or aryl linkers in drug molecules. nih.gov The reactivity of the ynone in this compound provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of structurally complex analogs with potential therapeutic applications.
An exhaustive search of scientific literature and chemical databases was conducted to gather detailed spectroscopic and analytical data for the compound This compound . The objective was to obtain specific experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to populate a detailed scientific article as per the requested outline.
The investigation successfully retrieved basic identifying information for the compound, including its chemical formula (C₇H₈O) and molecular weight (108.14 g/mol ). However, despite extensive searches, specific, experimentally-derived spectroscopic data, such as detailed ¹H and ¹³C NMR spectral assignments, 2D NMR correlations, high-resolution mass spectrometry (HRMS) exact mass, and fragmentation patterns, could not be located in the available scientific literature.
While data for structurally related compounds, such as 1-cyclobutylethanone and various substituted cyclobutyl ketones, are available, these are not suitable for the specific analysis of this compound. The unique electronic environment created by the prop-2-yn-1-one (a propargyl ketone) functional group significantly influences the spectroscopic characteristics of the molecule, making direct extrapolation from related but different structures scientifically inaccurate.
Without access to published research that includes the synthesis and detailed characterization of this compound, it is not possible to provide the thorough, informative, and scientifically accurate content required for the specified article structure, including the requested data tables. The generation of such specific data would require either experimental analysis or access to a proprietary database containing this information, neither of which is currently available.
Therefore, the requested article focusing on the detailed spectroscopic and analytical characterization of this compound cannot be generated at this time due to the lack of available scientific data.
Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule. For 1-cyclobutylprop-2-yn-1-one, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the ketone carbonyl group (C=O), the terminal alkyne (C≡C), and the C-H bonds of the cyclobutyl ring.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong, sharp peak corresponding to the stretching vibration of the carbonyl group, typically appearing in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the alkyne is expected to shift this absorption to a slightly lower wavenumber compared to a simple aliphatic ketone.
Another key feature is the absorption due to the terminal alkyne. The stretching vibration of the carbon-carbon triple bond (C≡C) is expected to appear as a weak to medium, sharp absorption band in the range of 2100-2140 cm⁻¹. The terminal alkyne C-H bond gives rise to a strong, sharp stretching absorption band typically found around 3300 cm⁻¹. The presence of both of these bands is a strong indicator of a terminal alkyne functionality.
Finally, the cyclobutyl group will be evidenced by the stretching and bending vibrations of its C-H and C-C bonds. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2850-2990 cm⁻¹ range. The characteristic bending vibrations of the CH₂ groups in the cyclobutane (B1203170) ring would appear in the 1450-1475 cm⁻¹ region.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne C-H | Stretch | ~3300 | Strong, Sharp |
| sp³ C-H (Cyclobutyl) | Stretch | 2850-2990 | Medium to Strong |
| Alkyne C≡C | Stretch | 2100-2140 | Weak to Medium, Sharp |
| Ketone C=O | Stretch | 1680-1700 | Strong, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The structural arrangement of this compound contains a conjugated system, which acts as a chromophore—the part of the molecule that absorbs UV or visible light. The chromophore in this compound is the α,β-alkynyl ketone system.
The absorption of UV radiation excites electrons from a lower energy orbital to a higher energy orbital. In this compound, two primary electronic transitions are expected: the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions.
The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital of the conjugated system. This transition is typically of lower energy and results in a weak absorption band at a longer wavelength (λmax), expected to be in the range of 300-350 nm.
The π→π* transition involves the excitation of an electron from a bonding π orbital of the conjugated C=O and C≡C system to an antibonding π* orbital. This transition is of higher energy and results in a strong absorption band at a shorter wavelength, likely below 250 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Table 2: Expected UV-Vis Electronic Transitions for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | C=O and C≡C conjugated system | < 250 | High |
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound. google.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed. google.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds. For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC could be utilized, though reversed-phase is more common for routine analysis.
In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18-silica column, would be used. The mobile phase would consist of a polar solvent mixture, commonly a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Given its structure, this compound would be well-retained and separated from non-polar impurities or more polar byproducts. Detection would typically be carried out using a UV detector set to a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum.
Table 3: Hypothetical Reversed-Phase HPLC Conditions for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | C18 Silica (B1680970) Gel (e.g., 5 µm particle size, 250 x 4.6 mm column) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV-Vis Diode Array Detector (DAD) at the λmax of the π→π* transition |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance.
For the analysis of this compound, a TLC plate coated with silica gel (a polar stationary phase) would be appropriate. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent and a moderately polar solvent, such as a hexane/ethyl acetate (B1210297) mixture. The ratio of these solvents would be optimized to achieve good separation, resulting in a retention factor (Rf) value ideally between 0.3 and 0.7.
After the chromatogram is developed, the compound spot can be visualized. Since this compound contains a conjugated system, it should be visible under UV light (at 254 nm) as a dark spot on a fluorescent background. Alternatively, the plate can be stained with a universal developing agent, such as potassium permanganate, which reacts with the alkyne and ketone functionalities to produce a colored spot.
Table 4: Typical Thin-Layer Chromatography (TLC) System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on an aluminum or glass plate |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 80:20 v/v) |
| Visualization | 1. UV light at 254 nm2. Potassium Permanganate stain |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For a molecule like 1-Cyclobutylprop-2-yn-1-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVDZ, are suitable for geometry optimization and frequency calculations. mdpi.comnanobioletters.com
These calculations can determine key energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. While specific values for this compound require dedicated computation, illustrative data based on similar structures can be tabulated.
Illustrative DFT-Calculated Electronic Properties Note: The following data are representative values for a molecule of this class and are for illustrative purposes only.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Region of electron donation (nucleophilicity), likely located on the alkyne π-system. |
| LUMO Energy | ~ -1.2 eV | Region of electron acceptance (electrophilicity), likely centered on the carbonyl carbon and the alkyne π*-system. |
| HOMO-LUMO Gap | ~ 6.3 eV | Indicates relatively high kinetic stability. |
| Dipole Moment | ~ 2.5 D | Suggests a moderately polar molecule due to the electronegative oxygen atom of the carbonyl group. |
The electronic data derived from DFT calculations are instrumental in predicting how this compound will interact with other reagents. The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) dictate the molecule's reactivity.
Nucleophilic Attack: The LUMO is typically localized on the carbonyl carbon and the sp-hybridized carbons of the alkyne. This indicates that these sites are the most electrophilic and therefore susceptible to attack by nucleophiles.
Electrophilic Attack: The HOMO is expected to be concentrated on the π-bonds of the carbon-carbon triple bond. This region is electron-rich and represents the likely site for attack by electrophiles.
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, provide a visual representation of the charge distribution. For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor or a site of interaction with electrophiles. Conversely, positive potential regions (blue) would be expected around the carbonyl carbon and the terminal alkyne hydrogen, highlighting their electrophilic character.
Molecular Modeling and Dynamics
Beyond static electronic properties, molecular modeling techniques can explore the dynamic behavior of molecules, including their conformational flexibility and reaction pathways.
The four-membered cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate angle and torsional strain. researchgate.net For a substituted cyclobutane like this compound, the propynoyl substituent can be positioned in either an equatorial-like or an axial-like position relative to the puckered ring. Computational potential energy surface scans can identify the most stable conformers.
Studies on similar substituted cyclobutanes have shown that the puckered geometry is a defining characteristic. nih.govresearchgate.net The energy difference between conformers is typically small, allowing for rapid interconversion at room temperature. The two primary puckered conformations would place the substituent in different spatial arrangements, which could influence the molecule's reactivity and how it fits into a protein binding site or crystal lattice.
Illustrative Conformational Analysis of this compound Note: The following data are hypothetical and serve to illustrate the expected conformational preferences.
| Conformer | Substituent Position | Dihedral Angle (Puckering) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | Equatorial-like | ~ 25° | 0.00 |
| 2 | Axial-like | ~ 25° | ~ 0.8 - 1.5 |
Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. For this compound, potential reactions include nucleophilic addition to the carbonyl, cycloaddition reactions involving the alkyne, or reactions at the γ-C-H position of the cyclobutyl ring. nih.gov
By simulating a reaction pathway, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For example, a computational study of a [4+2] cycloaddition reaction involving the alkynyl ketone moiety would involve locating the transition state structure for the concerted bond-forming process. researchgate.net These simulations can clarify reaction mechanisms, predict product distributions (kinetic vs. thermodynamic control), and explain observed stereoselectivity, providing a level of detail that is often difficult to obtain through experimental means alone. researchgate.net
Future Perspectives and Research Trajectories
Development of Sustainable and Greener Synthetic Protocols
The synthesis of ynones has traditionally relied on methods that are not always environmentally benign. wikipedia.org Future research on 1-cyclobutylprop-2-yn-1-one should prioritize the development of sustainable and greener synthetic routes. This involves exploring methodologies that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.
Several promising green strategies have been developed for the synthesis of ynones in general, which could be adapted for this compound. These include:
Palladium-, ligand-, and solvent-free Sonogashira coupling: The use of reusable copper nanoparticle catalysts for the coupling of acyl chlorides and terminal alkynes presents a highly efficient and environmentally friendly alternative to traditional palladium-catalyzed methods. rsc.org This approach eliminates the need for palladium, ligands, and organic solvents, significantly reducing the environmental impact of the synthesis.
Base-mediated benzannulation: A strategic approach for the synthesis of complex aromatic compounds from ynones involves a base-mediated [3+3] benzannulation reaction. rsc.org This method is catalyst-free and produces ethanol (B145695) and carbon dioxide as the only by-products, offering a clean and efficient route to functionalized aromatics. rsc.org
Solvent-free synthesis using copper chloride cryptand complexes: An air-stable and reusable copper chloride cryptand complex has been shown to effectively catalyze the coupling of terminal alkynes with acyl chlorides at room temperature. nih.gov This solvent-free method is cost-effective, has a short reaction time, and the catalyst can be recycled multiple times, making it a green and sustainable process. nih.gov
Table 1: Comparison of Green Synthetic Protocols for Ynones
| Method | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Reusable Copper Nanoparticles | Solvent-free | Palladium- and ligand-free, reusable catalyst | rsc.org |
| Benzannulation | Base-mediated | Ethanol | Catalyst-free, clean by-products | rsc.org |
| Acyl Sonogashira | Copper Chloride Cryptand Complex | Solvent-free | Room temperature, reusable catalyst, cost-effective | nih.gov |
| Acyl Sonogashira | Pd/Cu Cooperative Catalysis | - | Direct use of carboxylic acids, high chemoselectivity | acs.org |
Exploration of Photochemical and Electrochemical Transformations
The rich electronic nature of the ynone functionality makes it highly susceptible to photochemical and electrochemical transformations. These methods offer mild and selective ways to activate and functionalize this compound, potentially leading to novel molecular architectures.
Photochemical Transformations:
Visible-light-mediated photochemistry has emerged as a powerful tool in organic synthesis. rsc.org For ynones, photochemical activation can induce unique cycloaddition and rearrangement reactions. For instance, indole-tethered ynones can form intramolecular electron donor-acceptor complexes that undergo visible-light-induced charge transfer to initiate radical spirocyclization. rsc.org This process occurs under mild conditions without the need for transition metal catalysts or photocatalysts. rsc.org The photochemistry of pyrenyl ynones has also been explored, revealing interesting mechanofluorochromic properties, where the material changes its fluorescence color upon mechanical stress. univ-lille.fr
Future research could explore the photochemical behavior of this compound, including its potential for:
[2+2] cycloadditions with alkenes to form cyclobutene (B1205218) derivatives.
Intramolecular rearrangements, such as the Favorskii rearrangement, to yield novel carbocyclic systems.
Photocatalytic reactions using hypervalent iodine(III) reagents to synthesize more complex ynones. preprints.orgnih.gov
Electrochemical Transformations:
Electrochemistry provides a green and efficient alternative to chemical oxidants and reductants for promoting chemical reactions. organic-chemistry.org The site-tunable hydropyridylation of ynones has been achieved by precisely manipulating electron transfer under electrochemical conditions. rsc.org This method allows for the selective synthesis of either β-pyridyl ketones or pyridinated propargyl alcohols. rsc.org Furthermore, an electrochemical palladium-catalyzed oxidative Sonogashira carbonylation of arylhydrazines and alkynes offers a safe and sustainable route to ynones, avoiding the use of hazardous oxidants like oxygen. organic-chemistry.orgacs.org Electrochemical methods have also been developed for the selenylative carbannulation of biaryl ynones to synthesize complex polycyclic structures. acs.org
The application of these electrochemical methods to this compound could enable selective and efficient transformations, minimizing waste and enhancing safety.
Application in Materials Science and Polymer Chemistry
Ynones are valuable building blocks for the synthesis of functional materials and polymers due to their rigid structure and reactive nature. The incorporation of the this compound moiety into polymer chains or organic materials could impart unique properties.
Polymer Synthesis: Ynones can be used as monomers in polymerization reactions to create novel polymers with interesting thermal and optical properties. The hydrosilylation of ynones is a key reaction for the synthesis of organosilicon compounds, which have widespread applications in polymer science. researchgate.net
Mechanofluorochromic Materials: As demonstrated with pyrenyl ynones, the specific packing of ynone-containing molecules in the solid state can lead to mechanofluorochromism, where the material's fluorescence changes in response to mechanical force. univ-lille.fr This property is highly desirable for applications in sensors and smart materials. univ-lille.fr The unique steric profile of the cyclobutyl group in this compound could lead to novel packing arrangements and interesting mechanofluorochromic behavior.
Investigation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. rsc.org Research in this area should focus on catalysts that offer high efficiency, selectivity, and broad functional group tolerance.
Enantioselective Catalysis: Many applications of chiral molecules require enantiomerically pure compounds. The development of catalytic enantioselective reactions of ynones is a rapidly growing field. rsc.org Organocatalytic and metal-catalyzed systems have been successfully employed for the asymmetric alkylation, allylation, and functionalization of ynones. rsc.org Applying these methodologies to this compound could provide access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.
Cooperative Catalysis: The use of cooperative catalytic systems, where two or more catalysts work in concert, can enable transformations that are not possible with a single catalyst. rsc.org For example, a Pd/Cu cooperative catalytic system allows for the direct acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes to produce ynones. acs.org
Base-Catalyzed Reactions: Simple and inexpensive base catalysts can also be highly effective for certain transformations of ynones. For example, the stereoselective thiosulfonylation of ynones can be achieved with high yields and selectivity using a catalytic amount of cesium carbonate. chemrxiv.org
Table 2: Catalytic Systems for Ynone Transformations
| Catalytic System | Transformation | Key Features | Reference |
|---|---|---|---|
| Organocatalysis | Asymmetric Aldol Reaction | High enantioselectivity | ox.ac.uk |
| Iridium Catalysis | Asymmetric Allylation | Use of environmentally benign allylic reagents | rsc.org |
| Pd/Cu Cooperative Catalysis | Acyl Sonogashira Coupling | High chemoselectivity and functional group tolerance | acs.org |
| Base Catalysis (Cs2CO3) | Thiosulfonylation | Metal-free, high atom economy, excellent stereoselectivity | chemrxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
